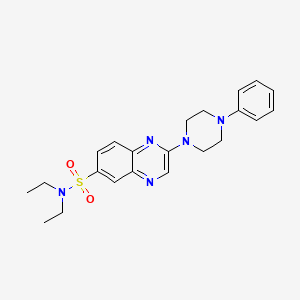

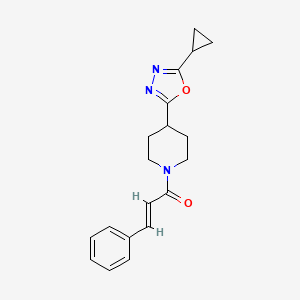

![molecular formula C19H13N3O B2955723 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile CAS No. 149550-46-9](/img/structure/B2955723.png)

2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile” is a type of chromene, a class of chemical compounds that are heterocyclic derivatives of benzopyran . The compound has a molecular weight of 320.397 .

Synthesis Analysis

The synthesis of similar chromene derivatives has been reported in the literature. For instance, a catalyst-free combinatorial library of novel 2-amino-4H-chromene-3-carbonitrile derivatives has been developed by a four-component reaction between hydrazine hydrate, ethyl acetoacetate, 2-hydroxybenzaldehydes, and malononitrile in water at ambient temperature .Molecular Structure Analysis

The molecular structure of chromene derivatives can be analyzed using various techniques such as Fourier transform infrared spectroscopy (FT-IR), thermogravimetric analysis (TGA), vibrating sample magnetometry (VSM), scanning electron microscopy (SEM), energy dispersive X-ray spectroscopy (EDX), and X-ray diffraction (XRD) .Chemical Reactions Analysis

The chemical reactions involving chromene derivatives have been studied. For example, a fluorescent probe 2-amino-4H-chromene-3-carbonitrile (AICCN) has been used to evaluate its potential as a prospective polarity probe . Also, a visible light-initiated, one-pot, multi-component synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives under solvent- and catalyst-free conditions has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of chromene derivatives can be determined using various techniques. For instance, the calculated dipole moments of AICCN in both the ground state and excited state in various solvents lend support to the steady state fluorescence results .Scientific Research Applications

Early Discovery Research

This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . It can be used in the initial stages of research to explore its potential applications and properties.

Synthesis of Derivatives

The compound can be used in the synthesis of various derivatives. For instance, it has been used in the synthesis of 2-imino-2H-chromene-3-carbonitrile derivatives . These derivatives have shown a wide variety of biological properties including antimicrobial, antiviral, anticancer, antioxidant, and anti-inflammatory activities .

Ultrasound Activation Studies

The compound has been used in studies investigating the influence of reaction parameters such as ultrasound activation conditions, solvent type, and the presence or absence of a catalyst . This can help optimize the synthesis process and improve the yield of the desired products.

Synthesis of Tetrahydrothieno[2,3-c]pyridin-2-yl Derivatives

The compound has been used in the synthesis of substituted tetrahydrothieno[2,3-c]pyridin-2-yl (THTP) derivatives . These derivatives could have potential applications in various fields of research.

Synthesis of 2-Aminochromene Derivatives

The compound has been used in the synthesis of 2-amino-4-(nitromethylidene)chromenes . These derivatives could have potential applications in various fields of research.

Catalyst in Synthesis of 2‐Amino‐4H‐Chromenes

The compound has been used as a bifunctional catalyst for the synthesis of 2‐amino‐4H‐chromenes . This showcases its potential use in catalysis, an important field in chemistry.

Safety And Hazards

properties

IUPAC Name |

2-amino-4-pyridin-3-yl-4H-benzo[h]chromene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O/c20-10-16-17(13-5-3-9-22-11-13)15-8-7-12-4-1-2-6-14(12)18(15)23-19(16)21/h1-9,11,17H,21H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVOWROWLBHVLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CN=CC=C4)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

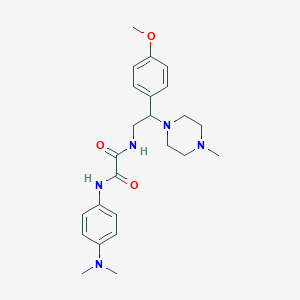

![N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2955646.png)

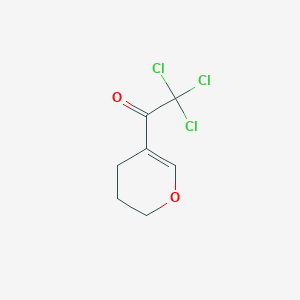

![(E)-N-(1,3-benzodioxol-5-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2955650.png)

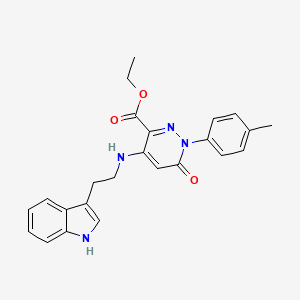

![3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2955651.png)

![N-(3,5-dimethoxyphenyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide](/img/structure/B2955654.png)

![N-(2,5-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2955655.png)

![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2955659.png)

![(2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid](/img/structure/B2955661.png)

![N-(1-cyanocyclohexyl)-2-{[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamide](/img/structure/B2955662.png)